Dopamine Uptake Inhibition: Comparable Potency to PCP with Divergent NMDA Receptor Binding
In rat striatal synaptosomes, trans-4-PPC inhibits [3H]dopamine uptake to a similar extent as the parent compound phencyclidine (PCP) [1]. This functional equivalence in dopamine transporter inhibition contrasts sharply with its behavior at the NMDA receptor complex, where trans-4-PPC inhibits [3H]TCP binding with much less activity than PCP [2]. This dissociation between monoamine transporter inhibition and NMDA receptor antagonism is a defining characteristic that distinguishes trans-4-PPC from both PCP and other hydroxylated metabolites.
| Evidence Dimension | Inhibition of [3H]dopamine uptake |
|---|---|
| Target Compound Data | Comparable to PCP (qualitative assessment; IC50 not numerically reported in primary source) |
| Comparator Or Baseline | Phencyclidine (PCP) |
| Quantified Difference | Similar extent (no significant difference reported) |
| Conditions | Rat striatal synaptosomes, ex vivo |
Why This Matters
Researchers investigating dopamine transporter pharmacology without confounding NMDA receptor antagonism should prioritize trans-4-PPC over PCP to isolate dopaminergic mechanisms.
- [1] Baba, A., et al. (1994). Effects of the major metabolite of phencyclidine, the trans isomer of 4-phenyl-4-(1-piperidinyl)cyclohexanol, on [3H]TCP binding and [3H]dopamine uptake in the rat brain. Neuroscience Letters, 182(1), 119–121. DOI: 10.1016/0304-3940(94)90221-6 View Source
- [2] Glpbio. (n.d.). trans-4-phenyl-4-Piperidinocyclohexanol (Catalog No. GC40309). View Source
